molecular formula C17H16Cl3NO2 B8678797 3,6-Bis(2-chloroethoxy)acridine hydrochloride CAS No. 79940-06-0

3,6-Bis(2-chloroethoxy)acridine hydrochloride

Cat. No. B8678797
Key on ui cas rn: 79940-06-0
M. Wt: 372.7 g/mol
InChI Key: USNYBOAIIBNMKG-UHFFFAOYSA-N
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Patent
US04314061

Procedure details

The compound is prepared from 3,6-bis(2-chloroethoxy)acridine hydrochloride and N-methylpiperazine as described in Example 15, except that the mixture is heated at 100° C. for 24 hours to attain reaction and that the free base is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[C:18]([CH:19]=1)=[N:17][C:16]1[C:11](=[CH:12][CH:13]=[C:14]([O:20][CH2:21][CH2:22]Cl)[CH:15]=1)[CH:10]=2.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>>[CH3:24][N:25]1[CH2:30][CH2:29][N:28]([CH2:3][CH2:4][O:5][C:6]2[CH:7]=[CH:8][C:9]3[C:18]([CH:19]=2)=[N:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:20][CH2:21][CH2:22][N:28]4[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]4)[CH:15]=2)[CH:10]=3)[CH2:27][CH2:26]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
that the free base is isolated

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)CCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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